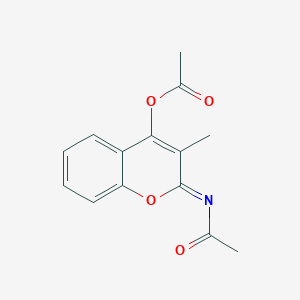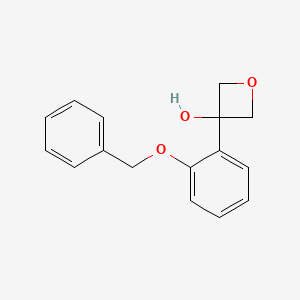![molecular formula C13H17ClN2O B11858833 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride is a complex organic compound that belongs to the class of pyrazinoisoquinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 2,3-dichloropyrazine with 7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then subjected to acidic workup to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazinoisoquinoline compounds .
Scientific Research Applications
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino[2,1-a]isoquinoline: Similar structure but with a methoxy group instead of a methyl group.
3-Aroylmethylene-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one: Contains an aroylmethylene group, showing different biological activities.
Uniqueness
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
10-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-9-2-3-10-4-5-15-12(11(10)6-9)7-14-8-13(15)16;/h2-3,6,12,14H,4-5,7-8H2,1H3;1H |
InChI Key |
PWKRXZUVHGQHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN3C2CNCC3=O)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)

![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)



![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)

![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)




![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)
